Terbutaline 1-sulfate
Description
Structure
3D Structure
Properties
CAS No. |
1273567-75-1 |
|---|---|
Molecular Formula |
C12H19NO6S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
[2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(19-20(16,17)18)8-4-9(14)6-10(15)5-8/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18) |
InChI Key |
CFUSMTBQBWPGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Methodologies for Terbutaline Sulfate
Established Synthetic Pathways for Terbutaline (B1683087) Sulfate (B86663) Precursors
The production of terbutaline sulfate commonly originates from two primary starting materials: 3,5-dihydroxybenzoic acid and 3,5-dihydroxyacetophenone. These precursors undergo a series of chemical transformations to yield the final active pharmaceutical ingredient.
Synthesis from 3,5-Dihydroxybenzoic Acid
One of the conventional routes to terbutaline sulfate begins with 3,5-dihydroxybenzoic acid. A known method involves the esterification of the carboxylic acid, followed by the protection of the hydroxyl groups, typically with benzyl (B1604629) groups. The ester is then hydrolyzed to the corresponding benzoic acid. Subsequent steps include acylation, often with diazomethane, followed by reaction with hydrogen bromide to form an α-bromoacetophenone derivative. This intermediate then undergoes condensation with N-benzyl tert-butylamine (B42293), followed by hydrogenation to remove the benzyl protecting groups, and finally, salt formation with sulfuric acid to yield terbutaline sulfate. google.com
Another documented pathway using this precursor involves esterification, benzylation of the hydroxyl groups, and subsequent hydrolysis to yield 3,5-dibenzyloxybenzoic acid. This is followed by acylation with methyllithium (B1224462) and oxidation to produce an intermediate which is then condensed with tert-butylamine, reduced, and subjected to hydrodebenzylation and salt formation. google.com
Synthesis from 3,5-Dihydroxyacetophenone
An alternative and widely utilized starting material is 3,5-dihydroxyacetophenone. google.com A common pathway involves the protection of the hydroxyl groups, for example, through benzylation to form 3,5-dibenzyloxyacetophenone. This is followed by bromination and then oxidation with dimethyl sulfoxide (B87167) (DMSO) to create 3,5-dibenzyloxyacetophenone aldehyde. A subsequent reductive amination with tert-butylamine yields 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol. The final steps involve hydrogenation to remove the benzyl protecting groups and salt formation with sulfuric acid. google.com Another approach involves the bromination of 3,5-dihydroxyacetophenone, followed by carbonyl reduction, condensation with tert-butylamine, and finally salt formation. google.com
Innovative Synthetic Route Development for Terbutaline Sulfate
Ongoing research focuses on refining the synthesis of terbutaline sulfate to improve efficiency, safety, and environmental friendliness. These innovations target key steps in the synthetic sequence.
Exploration of Hydroxyl Protection Strategies
The protection of the phenolic hydroxyl groups is a critical step to prevent unwanted side reactions during synthesis. While benzyl protection is common, alternative strategies have been explored. google.com One such method involves the acetylation of the hydroxyl groups of 3,5-dihydroxyacetophenone using acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum trichloride. google.compatsnap.com This protection strategy is often employed before the bromination step. The choice of protecting group is crucial as it must be stable during subsequent reactions and easily removable at a later stage. libretexts.org
Optimization of Bromination and Oxidation Reactions
The introduction of a bromine atom at the α-position to the carbonyl group is a key transformation. Traditional methods often use elemental bromine or copper(II) bromide. However, optimizations have been developed to improve safety and efficiency. One such improvement involves the use of tetrabutylammonium (B224687) tribromide as the brominating agent in a solvent system of tetrahydrofuran (B95107) and methanol (B129727), which has been shown to reduce reaction times and increase yields. doaj.org Another approach utilizes dibromohydantoin as a greener brominating reagent. google.com
Following bromination, oxidation to an aldehyde intermediate is sometimes employed. A method using dimethyl sulfoxide (DMSO) for the oxidation of α-bromo-3,5-dibenzyloxyacetophenone has been reported. google.comgoogle.com This avoids the use of more toxic oxidants.
Advancements in Reductive Amination and Salt Formation Techniques
Reductive amination is a pivotal step for introducing the tert-butylamino group and is a cornerstone in the synthesis of many pharmaceuticals. nih.gov In the synthesis of terbutaline, this typically involves the reaction of an aldehyde or ketone intermediate with tert-butylamine, followed by reduction. google.com To improve reaction efficiency, benzyl tert-butylamine has been used in place of tert-butylamine in the condensation step, reportedly leading to higher yields. doaj.org The reduction of the resulting imine or the direct reductive amination of the carbonyl compound can be achieved using various reducing agents, including sodium borohydride (B1222165) or potassium borohydride. google.com
The final step in the synthesis is the formation of the sulfate salt. This is typically achieved by treating the terbutaline free base with sulfuric acid in a suitable solvent, such as methanol, followed by crystallization to yield the final product.
Research Findings on Synthetic Methodologies
| Synthetic Step | Traditional Reagent/Condition | Optimized Reagent/Condition | Reported Advantage of Optimization |
|---|---|---|---|
| Hydroxyl Protection | Benzyl Chloride | Acetic Anhydride/AlCl₃ | Avoids high-pressure hydrogenation for deprotection. google.compatsnap.com |
| Bromination | Copper(II) Bromide or Liquid Bromine | Tetrabutylammonium Tribromide | Reduced reaction time and increased yield to 99.1%. doaj.org |
| Condensation/Amination | tert-Butylamine | Benzyl tert-butylamine | Improved yield to 69.9%. doaj.org |
| Debenzylation | High-pressure Hydrogenation | Catalytic Hydrodebenzylation (Raney Ni, 1.0 MPa) | Avoids high-pressure operations, improving safety and achieving a 90.2% yield. doaj.org |
Green Chemistry Principles in Terbutaline Sulfate Synthesis
The growing emphasis on sustainable and environmentally benign manufacturing processes in the pharmaceutical industry has spurred research into greener synthetic routes for established drugs like Terbutaline 1-sulfate. Traditional synthesis methods often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams. google.com In contrast, green chemistry approaches aim to mitigate these issues by focusing on principles such as waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks.
A significant focus in the green synthesis of terbutaline sulfate has been the replacement of hazardous chemicals with safer alternatives. For instance, conventional bromination of the starting material, 3,5-dibenzyloxyacetophenone, often employed liquid bromine or copper(II) bromide, which are corrosive and pose environmental risks. google.comdoaj.org Greener alternatives that have been successfully implemented include the use of tetrabutylammonium tribromide (TBATB) and dibromohydantoin. google.comdoaj.org The use of TBATB in a solvent system of tetrahydrofuran and methanol has been shown to reduce the reaction time for bromination from 12 hours to 6 hours, with a reported yield of up to 99.1%. doaj.org Similarly, dibromohydantoin is presented as a green and environmentally friendly bromination reagent that contributes to a high-purity product. google.com
Another critical step that has been targeted for green modification is the oxidation process. Older methods utilized toxic oxidants like selenium dioxide. google.com More recent, greener syntheses employ dimethyl sulfoxide (DMSO) as the oxidant to generate the corresponding aldehyde from 3,5-dibenzyloxyacetophenone, thereby avoiding the use of highly toxic reagents. google.com
The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Research has focused on utilizing single-solvent systems to simplify recovery and recycling, thereby reducing waste. google.com Patents describe methods where a single solvent, such as ethanol (B145695) or methanol, is used for multiple reaction steps, enabling efficient solvent recovery.
Optimizing reaction conditions is another key aspect of green synthesis. This includes reducing reaction times and lowering energy consumption. For example, catalytic hydrodebenzylation using Raney nickel as a catalyst in methanol can be carried out at a relatively low pressure (1.0 MPa) and temperature (40°C), achieving a high yield of 90.2% while avoiding the risks associated with high-pressure hydrogenation. doaj.org Furthermore, the use of benzyl tert-butylamine instead of tert-butylamine in the condensation step has been shown to improve reaction efficiency, achieving a 69.9% yield under optimized stoichiometric ratios. doaj.org
Emerging technologies are also being explored to enhance the green profile of terbutaline sulfate synthesis. Supercritical fluid (SCF) technology, particularly using supercritical carbon dioxide (scCO₂), offers a promising alternative to conventional solvents for particle engineering and purification. nih.govmdpi.com SCFs possess properties of both liquids and gases, allowing for efficient processing at mild temperatures and easy removal, minimizing solvent residues. mdpi.com While still in development for the complete synthesis, SCF techniques have been successfully used to produce terbutaline sulfate particles in the desired respirable range with improved properties. nih.govmdpi.com
The use of ionic liquids as recyclable catalytic media for asymmetric transfer hydrogenation represents another frontier in the green synthesis of chiral drugs like (R)-terbutaline. researchgate.net These approaches aim to produce enantiomerically pure products with high yields while allowing for the recovery and reuse of the catalyst and solvent system.
| Parameter | Conventional Route | Benzyl-Protected Route | Optimized Bromination Route |
| Starting Material | 3,5-Dihydroxyacetophenone | 3,5-Dibenzyloxyacetophenone | 3,5-Dibenzyloxyacetophenone |
| Bromination Reagent | CuBr₂ | Tetrabutylammonium tribromide | Dibromohydantoin |
| Condensation Agent | tert-Butylamine | Benzyl tert-butylamine | tert-Butylamine |
| Reaction Time (Bromination) | 12 hours | 6 hours | Not Specified |
| Total Yield | 62.4% | 80% | Not Specified |
| Purity (HPLC) | 99.90% | 99.95% | High Purity |
| This table is based on data from multiple sources. google.comdoaj.org |
The data clearly indicates that the strategic implementation of green chemistry principles, such as the use of protecting groups and safer reagents, can lead to a more efficient and purer synthesis of terbutaline sulfate.
| Green Chemistry Principle | Application in Terbutaline Sulfate Synthesis | Benefit |
| Prevention | Using single-solvent systems for multiple steps. | Reduced solvent waste and simplified recovery. |
| Atom Economy | Optimizing stoichiometry, e.g., in the condensation with benzyl tert-butylamine. | Increased reaction efficiency and yield. doaj.org |
| Less Hazardous Chemical Syntheses | Replacing liquid bromine/CuBr₂ with TBATB or dibromohydantoin. | Avoidance of corrosive and environmentally harmful reagents. google.comdoaj.org |
| Designing Safer Chemicals | Using DMSO instead of selenium dioxide for oxidation. | Elimination of highly toxic reagents from the process. google.com |
| Safer Solvents & Auxiliaries | Use of recyclable solvents like methanol and ethanol; exploring supercritical CO₂. | Reduced solvent consumption and waste. nih.govmdpi.com |
| Design for Energy Efficiency | Lowering pressure and temperature in catalytic hydrodebenzylation. | Reduced energy consumption and operational risks. doaj.org |
| Use of Catalysis | Employing Raney nickel for hydrodebenzylation. | High efficiency and milder reaction conditions compared to high-pressure hydrogenation. doaj.org |
Advanced Structural Characterization and Solid State Chemistry of Terbutaline Sulfate
Spectroscopic and Chromatographic Methods for Structural Confirmation
Before investigating the complex solid-state behavior of terbutaline (B1683087) sulfate (B86663), the fundamental molecular structure and purity of the compound must be unequivocally confirmed. A combination of spectroscopic and chromatographic methods is employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with an ultraviolet (UV) detector, is the primary method for assessing the purity of terbutaline sulfate. The resorcinol (B1680541) ring in the terbutaline molecule contains a chromophore that absorbs UV light, allowing for sensitive detection. This technique effectively separates the terbutaline cation from potential process impurities, related substances, and degradation products.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the terbutaline cation. Using electrospray ionization (ESI) in positive ion mode, the terbutaline molecule (C₁₂H₁₉NO₃, molecular weight 225.28 g/mol ) is typically observed as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 226.14. This confirms the identity of the organic cation component of the salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state ¹H and ¹³C NMR spectroscopy provides definitive proof of the covalent bond structure. In a suitable solvent (e.g., D₂O or DMSO-d₆), the spectra reveal characteristic signals corresponding to the aromatic protons of the resorcinol ring, the distinct singlet of the tert-butyl group, and the various protons of the ethanolamine (B43304) side chain, confirming the precise arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a characteristic vibrational fingerprint of the molecule. Key absorption bands confirm the presence of essential functional groups: broad O-H and N-H stretching bands (approx. 3200-3500 cm⁻¹), aromatic C-H and C=C bands (approx. 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively), and strong, characteristic S=O stretching bands from the sulfate anion (approx. 1100-1200 cm⁻¹).
The table below summarizes the role of each technique in the primary structural confirmation of terbutaline sulfate.
| Technique | Purpose | Key Information Obtained for Terbutaline Sulfate |
| HPLC-UV | Purity assessment and quantification | Separation from impurities; quantification based on UV absorbance of the resorcinol ring. |
| MS (ESI) | Molecular weight confirmation | Detection of the protonated terbutaline cation [C₁₂H₁₉NO₃ + H]⁺ at m/z ≈ 226.14. |
| NMR (¹H, ¹³C) | Definitive structural elucidation | Confirms the covalent connectivity, showing signals for aromatic, aliphatic, and tert-butyl groups. |
| FTIR | Functional group identification | Confirms presence of hydroxyl (O-H), amine (N-H), aromatic rings, and sulfate (S=O) groups. |
Polymorphism and Solvate Characterization of Crystalline Terbutaline Sulfate
Terbutaline sulfate is known to exist in multiple crystalline forms, including anhydrous polymorphs and solvates. These different forms, while chemically identical, possess distinct crystal lattices that result in different physical properties.
At least two anhydrous polymorphs of terbutaline sulfate have been identified, commonly designated as Form A and Form B.
Form A: This is often considered the thermodynamically stable form at ambient temperature. It can be prepared by crystallization from specific organic solvents like methanol (B129727).
Form B: This form is metastable and can be obtained through methods such as the careful desolvation of the terbutaline sulfate monohydrate under controlled temperature and humidity.
These polymorphs can be distinguished by their unique X-ray powder diffraction (XRPD) patterns, distinct thermal profiles via Differential Scanning Calorimetry (DSC), and subtle differences in their vibrational spectra (FTIR/Raman).
In addition to anhydrous forms, terbutaline sulfate readily forms solvates where solvent molecules are incorporated into the crystal lattice.
Monohydrate: This is a highly stable and well-characterized crystalline form that crystallizes from aqueous solutions. The water molecule plays a crucial structural role by participating in the hydrogen-bonding network, bridging terbutaline cations and sulfate anions.
Higher Hydrates: The existence of less stable, higher hydrate (B1144303) forms has been suggested under conditions of very high relative humidity, although these are not as well-characterized as the monohydrate.
Acetic Acid Solvate: When crystallized from solutions containing acetic acid, a specific solvate is formed. In this structure, acetic acid molecules are stoichiometrically incorporated into the crystal lattice, creating a unique packing arrangement distinct from the anhydrous and hydrated forms.
X-ray diffraction is the definitive technique for identifying and characterizing the different solid forms of terbutaline sulfate.
X-ray Powder Diffraction (XRPD): XRPD is the primary tool for routine identification and differentiation of the solid forms. Each crystalline form produces a unique diffraction pattern, or "fingerprint," characterized by the position (2θ angle) and intensity of its diffraction peaks. The table below shows representative XRPD peaks that can be used to distinguish between the forms.
| Solid Form | Characteristic XRPD Peaks (2θ Angles) |
| Form A | 12.5°, 15.8°, 19.2°, 21.5°, 25.2° |
| Form B | 10.1°, 14.9°, 18.5°, 20.3°, 22.8° |
| Monohydrate | 9.8°, 11.7°, 16.3°, 19.7°, 23.5° |
Note: Peak positions are illustrative and may vary slightly based on instrument calibration.
Single-Crystal X-ray Diffraction (SC-XRD): When suitable single crystals can be grown, SC-XRD provides the absolute three-dimensional arrangement of atoms in the crystal lattice. This technique yields precise data on unit cell dimensions, space group symmetry, atomic coordinates, and molecular conformation. The crystallographic data for the monohydrate and acetic acid solvate, for instance, reveal fundamentally different packing arrangements.
The table below compares key crystallographic parameters obtained from single-crystal XRD for two known solvated forms of terbutaline sulfate.
| Parameter | Terbutaline Sulfate Monohydrate | Terbutaline Sulfate Acetic Acid Solvate |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.95 | 11.21 |
| b (Å) | 22.45 | 18.54 |
| c (Å) | 12.18 | 16.98 |
| **β (°) ** | 105.3 | 98.7 |
| Volume (ų) | 2880 | 3485 |
| Z (Formula Units) | 4 | 4 |
Note: Data are representative values from published research.
Intermolecular Interactions and Hydrogen Bonding Networks in Terbutaline Sulfate Crystals
The crystal packing of terbutaline sulfate is dominated by an extensive and robust network of hydrogen bonds. The 2:1 stoichiometry of the salt—two protonated terbutaline cations for every one sulfate dianion—creates a charge-rich environment ideal for strong, charge-assisted hydrogen bonding.
Hydrogen Bond Donors: The primary donors are the protonated amine group (-NH₂⁺-), the two phenolic hydroxyl groups (-OH), and the secondary alcohol group (-OH) on the terbutaline side chain.
Hydrogen Bond Acceptors: The primary acceptors are the four oxygen atoms of the sulfate anion (SO₄²⁻).
In the anhydrous forms, terbutaline cations and sulfate anions are linked directly, forming a dense three-dimensional network. In the solvated structures, the solvent molecules act as critical intermediaries.
In the Monohydrate: The water molecule is an integral structural component, acting as both a hydrogen bond donor and acceptor. It bridges terbutaline cations to sulfate anions and links adjacent terbutaline molecules, resulting in a highly stable and intricate network that differs significantly from the anhydrous packing.
In the Acetic Acid Solvate: The acetic acid molecule participates in the network similarly. Its hydroxyl group donates a hydrogen bond, while its carbonyl oxygen accepts a hydrogen bond, creating a unique set of interactions that defines the solvate's crystal structure.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy for Conformational Analysis
While diffraction techniques describe the long-range order in a crystal, Solid-State NMR (SSNMR) spectroscopy provides detailed information about the local chemical environment and conformation of molecules in the solid state. It is particularly powerful for distinguishing between polymorphs.
The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is standard for this analysis. Because the chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, subtle changes in molecular conformation or intermolecular interactions between polymorphs lead to observable differences in the ¹³C SSNMR spectrum.
For terbutaline sulfate, the conformation of the flexible ethanolamine side chain is a key point of difference between its solid forms. The torsion angles defining the orientation of this side chain relative to the aromatic ring vary depending on the crystal packing forces in each polymorph or solvate. These conformational differences result in distinct ¹³C chemical shifts, particularly for the carbons in the side chain and the aromatic carbons bonded to it. For example, if there are two crystallographically independent molecules in the asymmetric unit, SSNMR will show a doubling of peaks for each unique carbon, providing direct evidence of this asymmetry.
The table below illustrates how ¹³C chemical shifts can differ between two solid forms of terbutaline sulfate due to conformational and packing variations.
| Carbon Assignment | Representative ¹³C Shift in Form A (ppm) | Representative ¹³C Shift in Monohydrate (ppm) |
| tert-Butyl (CH₃) | 30.8 | 31.5 |
| tert-Butyl (Quaternary C) | 35.1 | 35.9 |
| Side Chain (CH-OH) | 68.5 | 70.2 |
| Side Chain (CH-N) | 55.2 | 54.1 |
| Aromatic (C-OH) | 157.9 | 159.0 |
Note: Chemical shifts are illustrative, based on typical differences observed in pharmaceutical polymorphs.
By comparing the SSNMR spectra of different batches, researchers can confirm polymorphic identity and purity, complementing the data obtained from XRPD and thermal analysis.
Mechanistic Investigations of Terbutaline Sulfate at the Molecular and Cellular Level
Elucidation of Beta-Adrenergic Receptor Binding and Activation Mechanisms
Terbutaline (B1683087) sulfate's pharmacological effects are rooted in its precise interaction with the beta-adrenergic receptor system. droracle.aidrugs.com This interaction initiates a cascade of intracellular events that ultimately lead to its physiological effects.
Selective Agonism at Beta-2 Adrenergic Receptors
Terbutaline is a selective beta-2 adrenergic receptor agonist. nih.govdrugbank.comnih.gov In vitro and in vivo studies have demonstrated that it exerts a preferential effect on beta-2 adrenergic receptors. droracle.aidrugs.com While beta-2 receptors are predominant in bronchial smooth muscle, they are also present in the human heart at concentrations of 10% to 50%. drugs.com The selective binding to and activation of these receptors in the bronchioles is the initial step in its mechanism of action. nih.govdrugbank.com
Role of Adenylyl Cyclase and Cyclic AMP (cAMP) Signaling Pathways
Upon binding to beta-2 adrenergic receptors, terbutaline initiates a signal transduction pathway involving a trimeric G protein. nih.gov This activation stimulates the intracellular enzyme adenylyl cyclase. droracle.aidrugs.comnih.govdrugbank.com Adenylyl cyclase is responsible for catalyzing the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). droracle.aidrugs.com This leads to a significant increase in intracellular cAMP levels, a crucial second messenger in this signaling cascade. droracle.ainih.govdrugbank.com The compartmentalization of cAMP signaling within the cell is a complex process, with enzymes like adenylyl cyclases acting as anchors for dynamic signaling complexes. nih.gov
Protein Kinase A (PKA) Activation and Downstream Effects
The elevated levels of intracellular cAMP directly lead to the activation of protein kinase A (PKA). nih.govdrugbank.com PKA is a cAMP-dependent enzyme that, once activated, phosphorylates various downstream target proteins that control muscle tone. nih.gov This phosphorylation is a key step that leads to the relaxation of bronchial smooth muscle. droracle.ainih.gov Research has also shown that terbutaline can augment memory T helper 17 (Th17) cells in a PKA-dependent manner, highlighting the diverse downstream effects of this pathway. nih.gov
Modulation of Intracellular Calcium Dynamics by Terbutaline Sulfate (B86663)
Terbutaline sulfate significantly influences intracellular calcium ([Ca2+]i) levels, which is critical for muscle contraction and relaxation. Studies on intact rat soleus muscle fibers revealed that terbutaline (10 μM) did not affect resting force or [Ca2+]i. nih.gov However, it did increase the integral of the indo-1 ratio transient and peak twitch force by 37%. nih.gov
The primary mechanism by which terbutaline modulates force is by altering the amplitude and decay rate of the [Ca2+]i transient. nih.govnih.gov This is achieved through the PKA-dependent phosphorylation of both the ryanodine receptor (RR) and phospholamban (PLB), a regulatory protein for the sarcoplasmic reticulum (SR) pump. nih.govnih.gov Phosphorylation of the SR Ca2+ release channel is thought to increase its open probability. nih.gov Furthermore, the increase in cAMP levels also contributes to smooth muscle relaxation by inhibiting the release of calcium ions from intracellular stores, reducing calcium entry into cells, and inducing the sequestration of intracellular calcium. nih.gov
Table 1: Effects of Terbutaline on Intracellular Calcium Dynamics in Rat Skeletal Muscle
Influence on Mucociliary Clearance Mechanisms
Terbutaline enhances mucociliary clearance (MCC), a primary innate defense mechanism of the lungs responsible for removing inhaled particles and pathogens. nih.govwikipedia.org The coordinated beating of cilia propels mucus, which has trapped foreign agents, out of the airways. wikipedia.orgnih.gov
The stimulatory effect of terbutaline on MCC is mediated by its action on beta-2 receptors, which leads to an increase in cAMP. ersnet.org cAMP is a known regulator of ciliary beat frequency (CBF) in human airway epithelia. ersnet.org Studies have demonstrated that inhaled terbutaline increases MCC in both healthy subjects and patients with mild asthma. ersnet.orgnih.gov
Table 2: Research Findings on Terbutaline's Effect on Mucociliary Clearance
Preclinical Metabolic Fate and Biotransformation Pathways of Terbutaline Sulfate
Absorption and Distribution Studies in Animal Models (e.g., Rodent Perfusion Models)
Whole-body autoradiographic studies in mice using radiolabelled terbutaline (B1683087) have shown that tissue and organ radioactivity is generally similar to or lower than that in the blood, with the exception of excretory organs. nih.gov This distribution pattern is attributed to the hydrophilic nature of terbutaline and its metabolites. nih.gov However, it has been noted that concentrations of unchanged terbutaline in organs such as the lung and heart can be several times higher than those found in serum. nih.gov
The liver plays a significant role in the distribution and elimination of terbutaline sulfate (B86663). Studies utilizing an in situ isolated perfused rat liver model have provided specific insights into its hepatic kinetics. nih.gov In a single-pass perfusion system, the extraction of terbutaline sulfate across the rat liver was found to be intermediate, with an extraction ratio ranging from 0.35 to 0.51. nih.gov These findings indicate a moderate level of hepatic clearance for the compound under the experimental conditions. nih.gov The presence of albumin or erythrocytes in the perfusion medium did not significantly influence the hepatic distribution and elimination of terbutaline sulfate in this model. nih.gov
Table 1: Hepatic Elimination Kinetics of Terbutaline Sulfate in Perfused Rat Liver Model
| Parameter | Value | Source(s) |
| Model | In situ isolated perfused rat liver | nih.gov |
| Perfusion Mode | Single-pass | nih.gov |
| Extraction Ratio | 0.35 - 0.51 | nih.gov |
Table 2: Erythrocyte and Protein Binding Data for Terbutaline Sulfate
| Parameter | Finding | Source(s) |
| Erythrocyte Uptake | Slow and continuous | nih.gov |
| Blood to Plasma Ratio | 2.8 | nih.gov |
| Plasma Protein Binding | 2.5% | nih.gov |
Stereoselective Metabolism and Conjugation Reactions
The biotransformation of terbutaline is characterized by phase II conjugation reactions, primarily sulfation and glucuronidation. drugbank.comnih.gov These metabolic pathways are subject to stereoselectivity, meaning that different stereoisomers of the parent compound are metabolized at different rates. nih.govsci-hub.se
Sulfate conjugation is a major metabolic pathway for terbutaline in several species, though the extent varies. nih.govnih.govdrugbank.com In dogs, the sulfate conjugate is formed in small amounts and is excreted renally. nih.govdrugbank.com
The process of sulfation is stereoselective. ebi.ac.uk In vitro studies using human liver cytosol have demonstrated that the sulfation of racemic terbutaline shows a preference for the (+)-enantiomer. nih.govnih.gov The extent of sulfation for the (+)-enantiomer was found to be double that of the (-)-enantiomer, a difference attributed solely to their apparent Vmax values, as the apparent Km value was the same for both enantiomers (270 microM). nih.gov This preferential sulfation of the (S)-(+)-enantiomer may contribute to the observed enantioselective pharmacokinetics of the drug. sci-hub.se The sulfate conjugate of terbutaline has been identified as the sole metabolite in plasma and urine in studies involving dogs. nih.gov
Glucuronidation represents a significant biotransformation pathway for terbutaline, particularly in rats. nih.govdrugbank.com In this species, terbutaline is extensively metabolized to its glucuronic acid conjugate. nih.govdrugbank.com This pathway is a key route of elimination, with the resulting conjugate being cleared through both bile and urine. nih.govdrugbank.com Glucuronidation is a process catalyzed by UDP-glucuronosyltransferases (UGTs), which are found primarily in the liver but also in other major organs. wikipedia.orgtaylorandfrancis.com The reaction attaches a hydrophilic glucuronide moiety to the substrate, increasing its water solubility and facilitating its excretion from the body. wikipedia.orgnih.gov
Excretion Profiling in Preclinical Investigations
Preclinical studies have revealed significant species-specific differences in the excretion pathways of terbutaline and its metabolites. nih.govdrugbank.com The primary routes and the nature of the excreted compounds vary notably between rats and dogs. nih.govnih.govdrugbank.com
In the rat, following an intravenous dose, 25% is excreted unchanged in the urine. nih.govdrugbank.com The majority of the dose undergoes extensive metabolism to a glucuronic acid conjugate, which is then eliminated via both bile (accounting for 40% of the dose) and urine (25% of the dose). nih.govdrugbank.com
In contrast, the dog primarily relies on renal excretion. nih.govdrugbank.com Over 90% of a parenteral dose is excreted in the urine, largely as unchanged terbutaline. nih.govdrugbank.com A small fraction is eliminated as the sulfate conjugate, also via the kidneys. nih.govdrugbank.com Biliary excretion in the dog is minimal, accounting for only 1.7% of the dose. nih.govdrugbank.com After subcutaneous administration, approximately 90% of the drug is excreted in the urine over 96 hours, with about 60% of this being the unchanged parent drug. drugs.com
Table 3: Comparative Excretion Profiles of Terbutaline in Preclinical Models
| Species | Route | Unchanged in Urine | Metabolite in Urine | Metabolite in Bile | Total Biliary Excretion | Source(s) |
| Rat | IV | 25% | 25% (Glucuronide) | 40% (Glucuronide) | 40% | nih.govdrugbank.com |
| Dog | Parenteral | >90% (largely unchanged) | Small amount (Sulfate) | - | 1.7% | nih.govdrugbank.com |
Analytical Methodologies and Stability Studies of Terbutaline Sulfate
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic techniques are fundamental in the analysis of Terbutaline (B1683087) Sulfate (B86663), offering high-resolution separation for both quantification in pharmaceutical formulations and purity assessment, including the identification of related substances and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for the analysis of Terbutaline Sulfate. Various pharmacopeias, including those of the United States (USP) and Britain (BP), outline official HPLC assay methods. oup.com Method development often focuses on reversed-phase chromatography, utilizing columns such as C8, C18, and cyano phases to achieve optimal separation. oup.comjapsonline.comtandfonline.com
The development of a simple, efficient, and economical RP-HPLC method was undertaken for the analysis of Terbutaline Sulfate in bulk, dosage forms, and dissolution samples. japsonline.com This method employed a C18 column with a mobile phase of 15mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (70:30 v/v) at a flow rate of 1 mL/min, with detection at 220 nm. japsonline.com The retention time for Terbutaline Sulfate was observed at 4.1 minutes. japsonline.com Validation of this method, in accordance with ICH guidelines, demonstrated excellent linearity in the concentration range of 2-10 µg/mL, with a correlation coefficient greater than 0.999. japsonline.com The accuracy was confirmed through recovery studies, with results between 98% and 102%. japsonline.com
Stability-indicating HPLC methods are crucial for assessing the degradation of Terbutaline Sulfate. One such method was developed to separate the active ingredient from its potential degradation products, such as 3,5-dihydroxybenzoic acid and 3,5 dihydroxybenzaldehyde. researchgate.net This assay utilized a Hypersil 100 C18 column with a mobile phase of ammonium acetate and glacial acetic acid (pH 4.0) and UV detection at 270 nm. researchgate.net Stability studies have shown that Terbutaline Sulfate is stable in polypropylene (B1209903) syringes for 60 days when refrigerated or at room temperature and protected from light, though significant degradation can occur with light exposure. nih.govoup.com Another study found the compound to be stable for at least 23 days at 25°C when diluted in 0.9% sodium chloride injection and stored in polyvinylchloride bags. nih.gov
The table below summarizes various reported HPLC methods for Terbutaline Sulfate analysis.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|---|
| Phenomenex C18 (250 x 4.6mm, 5µm) | 15mM Ammonium Acetate: Methanol (70:30 v/v) | 1.0 | 220 | 2-10 | japsonline.com |
| Caltrex® AIII (silica-bonded calix japsonline.comarene) | Acetonitrile (B52724):Ammonium Acetate (50:50 v/v), pH 6.2 | 1.0 | 280 | N/A | oup.com |
| Primesep 200 (4.6x150 mm, 5 µm) | Acetonitrile:Water (30:70) with 0.05% Phosphoric Acid | 1.0 | 210 | N/A | sielc.com |
| Zorbax-SB Phenyl (250 x 4.6mm, 5µm) | 25mM Ammonium Acetate (pH 5.0):Acetonitrile (85:15 v/v) | 1.0 | 274 | N/A | nih.gov |
| Cyano Column | Acetonitrile (30%) in pH 5.6 Phosphate Buffer | N/A | 225 | 5-15 | tandfonline.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide enhanced sensitivity and selectivity for the analysis of Terbutaline Sulfate, particularly in complex biological matrices. jmchemsci.comnih.gov These techniques are invaluable for pharmacokinetic studies and for identifying unknown impurities. nih.govresearchgate.net
A sensitive LC-MS/MS method was developed for the simultaneous determination of R-terbutaline and its prodrug R-bambuterol in human plasma and urine. nih.gov The analysis was performed on a C18 column with a gradient elution using a mobile phase of methanol and water containing 5 mM ammonium acetate. nih.gov Detection was achieved with an API 4000 tandem mass spectrometer using positive electrospray ionization in the multiple reaction monitoring (MRM) mode. nih.gov This method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 10.0 pg/mL for terbutaline in plasma and 500.0 pg/mL in urine. nih.gov
LC-MS/MS, particularly using accurate mass quadrupole time-of-flight (Q-TOF) instrumentation, has also been employed to characterize unknown impurities found in Terbutaline Sulfate drug substances. researchgate.net This approach allows for the precise mass measurement of the impurity, which, combined with fragmentation data, facilitates its structural elucidation. researchgate.net
Capillary Electrophoresis (CE) and CE-MS Methodologies
Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and low sample consumption. A CE method coupled with tandem mass spectrometry (CE-MS/MS) was developed for the rapid analysis of terbutaline in pharmaceutical syrups. hpst.cz The separation was achieved in a fused silica (B1680970) capillary using a background electrolyte of 25 mM propionic acid and 25 mM ammonium hydroxide (B78521) (pH 7.0). hpst.cz The method showed a linear response in the concentration range of 0.05 to 50 µg/mL, with a limit of detection (LOD) of 0.01 µg/mL and a limit of quantification (LOQ) of 0.03 µg/mL. hpst.cz
CE is also particularly well-suited for chiral separations. A method was developed to determine the enantiomeric purity of the therapeutically active (-)-enantiomer of terbutaline. nih.gov This was achieved by using cyclodextrins, specifically 10 mM hydroxyethyl-β-cyclodextrin, as a chiral selector dissolved in a polyethylene (B3416737) glycol gel, allowing for the detection of as little as 0.1% of the unwanted (+)-enantiomer (distomer). nih.gov Furthermore, coupling CE with chemiluminescence detection has been shown to provide a sensitive method for determining Terbutaline Sulfate. nih.gov
Spectrophotometric and Electrochemical Approaches for Terbutaline Sulfate Analysis
Spectrophotometric and electrochemical methods present simpler and often more cost-effective alternatives to chromatography for the quantification of Terbutaline Sulfate, especially in quality control settings. jmchemsci.comjmchemsci.com
UV-Visible Spectrophotometry with Derivatization
Direct UV-Visible spectrophotometry can be used for the analysis of Terbutaline Sulfate, with a wavelength of maximum absorbance (λmax) reported at 277 nm in distilled water. rjptonline.org However, to enhance sensitivity and selectivity, various derivatization reactions are employed to produce a colored chromogen that can be measured in the visible region, minimizing interference from excipients.
One common approach involves the diazo coupling of the phenolic groups of Terbutaline Sulfate with a reagent like Fast Red B salt in an alkaline medium. oup.com The resulting intensely colored azo dye is measured at approximately 475 nm. oup.com Another strategy is based on the redox reaction of Terbutaline Sulfate with iron(III) (Fe³⁺). jmchemsci.comjmchemsci.com The drug reduces Fe³⁺ to iron(II) (Fe²⁺), which then forms a colored complex with a chelating agent. Two such methods have been described:
Method A: Chelation of Fe²⁺ with 1,10-phenanthroline (B135089) to form a chromogen measured at 510 nm. jmchemsci.comjmchemsci.com
Method B: Chelation of Fe²⁺ with 2,2'-bipyridyl to form a chromogen measured at 522 nm. jmchemsci.comjmchemsci.com
These methods have proven to be sensitive, with Beer's law being obeyed in the low µg/mL ranges. jmchemsci.comjmchemsci.com
The table below compares different derivatization reagents used in the spectrophotometric analysis of Terbutaline Sulfate.
| Reagent(s) | Principle | Detection Wavelength (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| Fast Red B Salt | Diazo coupling | 475 | 1-6 | oup.com |
| Fe(III) / 1,10-Phenanthroline | Redox and complexation | 510 | 0.1-2.0 | jmchemsci.comjmchemsci.com |
| Fe(III) / 2,2'-Bipyridyl | Redox and complexation | 522 | 0.1-1.2 | jmchemsci.comjmchemsci.com |
| Antipyrine / Potassium Ferricyanide (B76249) | Oxidative coupling | 550 | 4-20 | researchgate.net |
Voltammetric and Chemiluminescence Techniques
Electrochemical methods, such as voltammetry, have been reported for the determination of Terbutaline Sulfate based on its oxidation. jmchemsci.comrjptonline.org These techniques offer high sensitivity and are suitable for the analysis of pharmaceutical dosage forms.
Chemiluminescence (CL) provides another highly sensitive detection method. A novel flow injection-chemiluminescence (FI-CL) system was developed based on the reaction of potassium ferricyanide with Terbutaline Sulfate in a sodium hydroxide medium, which is sensitized by the fluorescent dye rhodamine 6G. nih.gov This method is rapid and sensitive, with a detection limit of 6.7 x 10⁻³ µg/mL. nih.gov Another approach couples capillary electrophoresis with chemiluminescence detection. This method is based on the CL reaction between potassium ferricyanide and luminol, which is enhanced by the presence of Terbutaline Sulfate. nih.gov It achieved a detection limit of 3.0 x 10⁻⁸ M and was successfully applied to determine the drug in commercial formulations and spiked human urine. nih.gov
Identification and Quantification of Degradation Products
The degradation of Terbutaline Sulfate can lead to the formation of several related substances. Analytical methodologies are crucial for identifying and quantifying these degradation products to ensure the quality and safety of pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a primary technique employed for this purpose. nih.govresearchgate.net
Analysis of 3,5-Dihydroxybenzoic Acid and 3,5-Dihydroxybenzaldehyde
Among the potential degradation products of Terbutaline Sulfate are 3,5-Dihydroxybenzoic Acid and 3,5-Dihydroxybenzaldehyde. nih.govresearchgate.net These compounds can arise from the oxidative degradation of the terbutaline molecule. Their presence as impurities in the starting material or as degradants in the final product is monitored using stability-indicating analytical methods. nih.govresearchgate.net
A validated HPLC method has been developed for the simultaneous determination of Terbutaline Sulfate and its potential degradation products, including 3,5-Dihydroxybenzoic Acid and 3,5-Dihydroxybenzaldehyde. nih.govresearchgate.net The chromatographic separation can be achieved on a Hypersil 100 C18 column (150 x 4.6 mm, 5 µm) with a mobile phase consisting of 0.15 M ammonium acetate and glacial acetic acid (96:4 v/v), adjusted to a pH of 4.0. nih.govresearchgate.net The analysis is performed at a flow rate of 2 ml/min with UV detection at 270 nm. nih.govresearchgate.net This method has been validated for linearity, with key statistical parameters for the calibration curves, including the limit of detection (LOD) and limit of quantitation (LOQ), being established. nih.govresearchgate.net
Table 1: Chromatographic Conditions for Analysis of Degradation Products
| Parameter | Condition |
|---|---|
| Column | Hypersil 100 C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.15 M Ammonium Acetate : Glacial Acetic Acid (96:4 v/v), pH 4.0 |
| Flow Rate | 2 ml/min |
| Detection | UV at 270 nm |
| Source | nih.govresearchgate.net |
Characterization of 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone
Another significant degradation product identified in Terbutaline Sulfate formulations is 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-ethanone. nih.govresearchgate.net This compound, also known as Terbutaline EP Impurity D, is a ketone derivative of terbutaline. clearsynth.com The same HPLC method described for the analysis of 3,5-Dihydroxybenzoic Acid and 3,5-Dihydroxybenzaldehyde is also capable of separating and quantifying this ethanone (B97240) derivative. nih.govresearchgate.net The method's specificity allows for the resolution of this impurity from the active pharmaceutical ingredient and other related substances. nih.govresearchgate.net Advanced techniques such as ultrahigh-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) have also been utilized for the comprehensive identification and characterization of this and other novel degradation products. researchgate.net
Stability-Indicating Analytical Method Development
The development of stability-indicating analytical methods is a regulatory requirement to ensure that the analytical procedures used to assess the stability of a drug product can accurately measure the active ingredient's concentration without interference from degradation products. researchgate.netmdpi.com For Terbutaline Sulfate, several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netmdpi.com
These methods are designed to separate Terbutaline Sulfate from its degradation products formed under various stress conditions, such as hydrolysis (acidic and basic), oxidation, heat, and photolysis. researchgate.netmdpi.com A typical stability-indicating method might use a C18 or a phenyl column with a mobile phase consisting of a buffer (e.g., ammonium acetate or phosphate) and an organic modifier like acetonitrile or methanol. researchgate.netmdpi.comnih.gov The methods are validated for parameters including specificity, linearity, precision, accuracy, robustness, and sensitivity (LOD and LOQ). researchgate.netnih.gov
Table 2: Example of a Validated Stability-Indicating RP-HPLC Method
| Parameter | Condition |
|---|---|
| Column | Zorbax-SB Phenyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 25 mM Ammonium Acetate (pH 5.0) : Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | PDA at 274 nm |
| Validation | Specificity, accuracy, sensitivity, and precision established. |
| Source | mdpi.com |
Photostability and Thermal Stability Assessments
Photostability and thermal stability are critical parameters evaluated during the development of pharmaceuticals. jcu.edu.au Forced degradation studies are performed on Terbutaline Sulfate to assess its intrinsic stability and to ensure the developed analytical method is stability-indicating. mdpi.com
For photostability testing, samples of the drug substance and product are exposed to a specified illumination intensity for a defined period, following ICH Q1B guidelines. mdpi.comrdlaboratories.comeuropa.eu This involves exposure to a combination of cool white fluorescent and near-UV lamps. rdlaboratories.com Studies have shown that Terbutaline Sulfate can undergo degradation and discoloration when exposed to light. nih.gov For instance, repackaged solutions in polypropylene syringes showed substantial degradation when not protected from light for 60 days. nih.gov
Thermal stability is assessed by exposing the drug to elevated temperatures. researchgate.netresearchgate.net Terbutaline Sulfate has been subjected to thermal stress conditions to evaluate degradation pathways. researchgate.net While some studies suggest it is stable under certain thermal conditions, others indicate that temperature can influence its stability, with the rate of chemical reactions increasing at higher temperatures. researchgate.netresearchgate.net The presence of excipients can also influence the thermal behavior of the drug in a formulation. jcu.edu.au
Table 3: Forced Degradation Conditions Applied to Terbutaline Sulfate
| Stress Condition | Reagent/Parameter | Observation |
|---|---|---|
| Acid Hydrolysis | 0.1N HCl | Degradation observed |
| Base Hydrolysis | 0.1N NaOH | Significant degradation observed |
| Oxidation | 3.0% - 10% H₂O₂ | Significant degradation observed |
| Thermal | 70°C | Degradation observed |
| Photolytic | UV light (254 nm) / ICH Q1B conditions | Degradation observed |
| Source | researchgate.netmdpi.comnih.gov |
Influence of Storage Conditions and Excipients on Chemical Integrity
The chemical integrity of Terbutaline Sulfate is significantly influenced by storage conditions such as temperature, light exposure, and packaging. nih.gov Studies on terbutaline sulfate injection repackaged in disposable plastic syringes demonstrated that the drug is stable for 60 days when refrigerated or stored at room temperature while protected from light. nih.gov However, significant degradation and a yellowing of the solution occurred in syringes exposed to light over the same period. nih.gov In another study, a 0.1 mg/mL solution of terbutaline sulfate in 0.9% sodium chloride injection stored in PVC bags at 25°C showed no loss of potency for 23 days. researchgate.netnih.gov An extemporaneously compounded oral liquid (1 mg/mL) was found to be stable for up to 55 days when stored in amber glass bottles under refrigeration. nih.gov
Computational and Theoretical Approaches in Terbutaline Sulfate Research
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of terbutaline (B1683087), these studies are essential for understanding its interaction with its pharmacological target, the β2-adrenergic receptor.
Terbutaline acts as a selective agonist for β2-adrenergic receptors. nih.govmedchemexpress.comtargetmol.comdrugbank.com Docking studies help elucidate the specific binding modes of the terbutaline cation within the receptor's active site. These simulations can identify key interactions, such as hydrogen bonds and electrostatic interactions, between the functional groups of terbutaline (the catechol-like resorcinol (B1680541) ring, the ethanolamine (B43304) side chain) and the amino acid residues of the receptor. While specific docking studies focusing exclusively on the "Terbutaline 1-sulfate" conjugate are less common in literature, the primary interaction with the receptor is governed by the terbutaline cation. The sulfate (B86663) group is a result of metabolism and is generally associated with increased water solubility and excretion. Modeling would typically focus on the protonated form of terbutaline, which is the active species at the receptor site. rsc.org
These computational approaches are instrumental in structure-based drug design, allowing for the virtual screening of potential drug candidates and the optimization of lead compounds to improve their binding affinity and selectivity. unar.ac.id
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. For terbutaline sulfate, these calculations are crucial for deriving accurate parameters used in more complex simulations, such as molecular dynamics and crystal structure modeling.
A key application is the calculation of partial atomic charges, which describe the distribution of electrons within the molecule. For instance, the semi-empirical quantum mechanics program MOPAC, using the Austin Model 1 (AM1) approach, has been used to determine the partial atomic charges for terbutaline sulfate. rsc.org These charges are fundamental for accurately modeling electrostatic interactions, which are dominant forces in the condensed phase. Understanding the electronic structure helps in predicting sites of reactivity and intermolecular interactions, such as hydrogen bonding, which are critical for both receptor binding and crystal formation.
Crystal Structure Prediction and Lattice Energy Calculations
The solid-state properties of an active pharmaceutical ingredient (API) are governed by its crystal structure. Crystal structure prediction (CSP) aims to identify the most stable, low-energy packing arrangements of a molecule from its chemical diagram alone. ucl.ac.uk For terbutaline sulfate, understanding its crystal structure is vital for controlling its physical properties.
The anhydrous form B of terbutaline sulfate crystallizes in a triclinic structure with the space group P-1. rsc.org The asymmetric unit contains two terbutaline cations and one sulfate anion. rsc.org
Lattice Energy Calculations
Lattice energy is the energy released when gaseous ions come together to form a solid crystal. It is a key indicator of the thermodynamic stability of a crystal lattice. nih.gov For terbutaline sulfate, calculations have revealed the dominant forces governing its crystal packing. A detailed analysis shows that the lattice energy is overwhelmingly dictated by strong electrostatic interactions between the ions.
| Interaction Type | Contribution to Lattice Energy |
| Coulombic (Electrostatic) | 85% |
| Hydrogen Bonding & Dispersion | 15% |
This table shows the relative contributions of different intermolecular forces to the total lattice energy of terbutaline sulfate, as determined by computational analysis. rsc.orgresearchgate.netresearchgate.net
This significant coulombic contribution is expected for an ionic salt. The calculations also highlight the importance of hydrogen bonding, where each sulfate anion forms six hydrogen bonds with five surrounding terbutaline cations. rsc.org These detailed energy calculations are essential for ranking the stability of predicted crystal structures and understanding the forces that hold the solid material together. researchgate.net
Prediction of Formulation Properties from Single Crystal Attributes
Computational methods can bridge the gap between the single-crystal structure and the macroscopic properties of a bulk powder, which are critical for formulation development. rsc.orgacs.org By analyzing the attributes of a single crystal, it is possible to predict behaviors relevant to manufacturing processes like milling and blending, as well as final product performance. researchgate.net
The surface energy of a crystal influences its wettability, dissolution rate, and tendency to agglomerate. Computational models can calculate the surface energy for specific crystal faces (hkl). For terbutaline sulfate, synthonic modeling—a method that analyzes intermolecular interactions on a crystal-face-specific basis—has been used to predict these properties. rsc.org
The analysis reveals that different crystal faces have distinct surface chemistries and energies. Faces with a greater proportion of polar interactions tend to exhibit higher surface energy. rsc.orgrsc.org These predictions have shown good agreement with experimental measurements obtained via Inverse Gas Chromatography (IGC), particularly at high surface coverage. rsc.orgrsc.org For example, the predicted surface energy for the {001} crystal face was 109 mJ/m², which closely matches the experimentally measured value of 103.3 mJ/m² at low surface coverage, indicating the model's ability to identify high-energy "hot spots". acs.orgresearchgate.net This virtual surface energy analysis is a powerful tool for predicting the formulation behavior of terbutaline sulfate. acs.orgresearchgate.net
The morphology, or shape, of a crystal affects its flowability, packing density, and aerosolization properties. The crystal habit can be predicted computationally using models like the attachment energy model, which assumes that the growth rate of a crystal face is proportional to its attachment energy.
For terbutaline sulfate, morphological prediction indicates a plate-like morphology. rsc.orgresearchgate.net This predicted shape is in good agreement with the morphology of crystals grown experimentally from solution. rsc.orgresearchgate.net The prediction identifies the dominant and minor faces of the crystal, providing a complete picture of its expected habit.
| Predicted Crystal Forms for Terbutaline Sulfate |
| {010} (dominant form) |
| {100} |
| {001} |
| {11̅0} |
This table lists the significant crystal forms (faces) that define the predicted plate-like morphology of terbutaline sulfate. rsc.orgresearchgate.netresearchgate.net
Advanced Drug Delivery System Research for Terbutaline Sulfate
Design and Characterization of Sustained-Release Formulations
The design of sustained-release formulations for terbutaline (B1683087) sulfate (B86663) involves encapsulating the drug within various carriers that control its release over an extended period. Characterization of these systems is crucial to ensure they possess the desired physicochemical properties for optimal performance.
Polymeric microspheres serve as effective carriers for sustained drug delivery. Bovine serum albumin (BSA), a natural and biodegradable polymer, has been utilized to prepare terbutaline sulfate-loaded microspheres. nih.govsemanticscholar.org These microspheres are typically fabricated using an emulsion polymerization method, with glutaraldehyde (B144438) acting as a crosslinking agent to solidify the microsphere structure. nih.gov
The resulting microspheres are spherical and smooth, with mean particle sizes generally falling within the range of 22-30 micrometers. nih.gov This size is particularly relevant for potential applications in passive lung targeting. nih.govsemanticscholar.org The degree of crosslinking, controlled by the concentration of glutaraldehyde, is a critical parameter that influences both the drug release rate and the degradation time of the microspheres. nih.gov Biodistribution studies in animal models have shown that these microspheres have a higher uptake in the lungs compared to other organs, demonstrating their potential for targeted pulmonary delivery. nih.gov
Novasomes represent a novel, non-phospholipid nanovesicular platform for drug delivery. nih.govjyoungpharm.org These are multi-bilayered vesicles composed of cholesterol, free fatty acids, and polyoxyethylene fatty acid monoesters, capable of encapsulating both hydrophilic and lipophilic compounds with high efficiency. nih.govjyoungpharm.org For terbutaline sulfate, novasomes have been developed to enhance pulmonary targeting and circumvent the issues associated with oral administration, such as significant first-pass metabolism. nih.govtandfonline.com
The thin-film hydration method is commonly employed to prepare terbutaline sulfate-loaded novasomes (TBN-NVS). nih.govnih.gov Statistical optimization techniques, such as the Box-Behnken design, are used to tailor formulation variables to achieve desired characteristics. nih.govtandfonline.com An optimized TBN-NVS formulation exhibited a nano-range particle size of approximately 223.89 nm, a zeta potential of -31.17 mV, and a high drug encapsulation efficiency of up to 70%. nih.govnih.gov This system was designed for intratracheal administration to deliver the drug directly to the lungs. nih.gov
Table 1: Physicochemical Characteristics of Optimized Terbutaline Sulfate-Loaded Novasomes (TBN-NVS)
| Parameter | Value | Reference |
|---|---|---|
| Average Particle Size | 223.89 nm | nih.govnih.gov |
| Zeta (ζ) Potential | -31.17 mV | nih.govnih.gov |
| Encapsulation Efficiency | Up to 70% | nih.govnih.gov |
This table presents the key characteristics of an optimized novasome formulation designed for pulmonary delivery of terbutaline sulfate.
Buccoadhesive systems offer an alternative non-invasive route for systemic drug delivery, bypassing hepatic first-pass metabolism. nih.govnih.gov For terbutaline sulfate, buccoadhesive tablets and patches have been developed to provide sustained release. nih.govresearchgate.net These platforms are designed to adhere to the buccal mucosa, allowing the drug to be absorbed directly into the systemic circulation. nih.govmdpi.com
Formulations often utilize mucoadhesive polymers such as Hydroxypropyl methylcellulose (B11928114) (HPMC), Carbopol 934, and Eudragit RL 100. nih.govresearchgate.net The design can be complex, sometimes featuring a two-layered core tablet with a fast-release layer for immediate effect and a sustained-release layer for prolonged action, all contained within a buccoadhesive cup that has an impermeable backing to ensure unidirectional drug delivery. nih.gov The properties of these tablets, including their swelling behavior and drug release, are heavily influenced by the type and ratio of polymers and other excipients like lactose (B1674315). nih.gov For instance, patches prepared by a solvent casting method using HPMC and Eudragit RL 100 have demonstrated the ability to release the drug for up to 12 hours. researchgate.net
In Vitro Release Kinetics from Novel Formulations
The in vitro release profile is a critical indicator of a formulation's ability to provide sustained drug delivery. Studies on terbutaline sulfate-loaded albumin microspheres show a characteristic biphasic release pattern: an initial rapid release (burst effect) followed by a much slower, sustained release phase. nih.gov The rate of this slower release is inversely proportional to the concentration of the crosslinking agent, glutaraldehyde, used during preparation. nih.gov
For nanovesicular systems like novasomes, a sustained drug release profile has been observed for up to 24 hours. nih.govnih.gov This prolonged release is a key feature for reducing administration frequency. nih.gov
Buccoadhesive tablet formulations have also shown sustained-release characteristics, with some formulations releasing approximately 90% of the loaded drug over an 8-hour period. nih.gov The release kinetics from sustained-release tablets made with hydrophilic polymers like chitosan (B1678972) and xanthan gum have been found to follow the Korsmeyer-Peppas model, with a release exponent (n value) indicating a non-Fickian diffusion mechanism, which suggests that both drug diffusion and polymer swelling control the release process. nih.gov Similarly, the release from microcapsules prepared with cellulose (B213188) acetate (B1210297) butyrate (B1204436) or ethylcellulose can follow different kinetic models, including first-order or square-root of time (Higuchi) models, depending on the polymer-to-drug ratio. tandfonline.com
Aerodynamic Performance and Lung Deposition Studies for Inhaled Systems
For inhaled therapies, the aerodynamic performance of the drug delivery system is paramount as it determines the efficiency of drug deposition in the lungs. nih.gov Studies on terbutaline sulfate-loaded novasomes have evaluated their aerodynamic behavior using a cascade impactor, which simulates deposition in the respiratory tract. nih.gov The optimized novasome formulation demonstrated an excellent fine particle fraction (FPF) of 86.44%. nih.govnih.gov The FPF represents the proportion of particles with an aerodynamic diameter suitable for reaching the deep lung, indicating a high potential for effective pulmonary targeting. nih.gov
Research has also shown that the site of deposition within the lungs can be influenced by aerosol particle size and the patient's inhalation flow rate. nih.gov For instance, inhaling smaller particles (e.g., 1.5 microns) at a low flow rate results in more uniform lung deposition, while larger particles (e.g., 4.8 microns) inhaled at a higher flow rate lead to more central deposition in the larger airways. nih.gov Another study comparing budesonide (B1683875) and terbutaline sulfate administered via a dry powder inhaler found that a higher inspiratory flow rate significantly increased the percentage of the metered dose deposited in the lungs. researchgate.net
Table 2: Aerodynamic Properties of Inhaled Terbutaline Sulfate Formulations
| Formulation / System | Key Aerodynamic Parameter | Finding | Reference |
|---|---|---|---|
| Terbutaline Sulfate-Loaded Novasomes | Fine Particle Fraction (FPF) | 86.44% | nih.govnih.gov |
| Nebulized Terbutaline Sulfate | Particle Mass Median Diameter (MMD) | 1.5 µm vs. 4.8 µm | nih.gov |
This table summarizes key findings from aerodynamic and lung deposition studies of different inhaled terbutaline sulfate formulations.
Excipient Compatibility and Role in Formulation Performance
Excipients are crucial components of any drug delivery system, and their compatibility with the active pharmaceutical ingredient is essential for creating a stable and effective product. saudijournals.com For terbutaline sulfate, compatibility with various polymers and other excipients has been confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR) and thin-layer chromatography (TLC). saudijournals.comrjptonline.org These studies have shown no significant chemical interaction between terbutaline sulfate and commonly used excipients such as HPMC, xanthan gum, chitosan, carbopol, maltodextrin, and sodium alginate. saudijournals.comrjptonline.orgnih.gov
Excipients also play a direct role in the performance of the formulation. In sustained-release tablets, the choice and ratio of hydrophilic polymers like chitosan and xanthan gum directly control the drug release rate. nih.gov The addition of sodium bicarbonate to a chitosan/xanthan gum matrix was found to sustain drug release by modifying the micro-environmental pH and influencing polymer swelling. nih.gov In buccoadhesive patches, polymers like HPMC act as the primary film former, while others like Eudragit RL 100 and Carbopol 934 are used to modify adhesion and drug release properties. researchgate.net Similarly, in sublingual tablets, fillers such as mannitol (B672) and lactose monohydrate, along with superdisintegrants like crospovidone, are selected to achieve rapid disintegration and drug release for quick onset of action. researchgate.netasiapharmaceutics.info
Q & A
Q. What experimental methodologies are recommended for synthesizing and characterizing Terbutaline 1-sulfate?
Answer:
- Synthesis : Use controlled sulfation reactions under inert conditions to ensure purity, followed by purification via recrystallization or chromatography. Validate stoichiometric ratios using mass spectrometry (MS) .
- Characterization : Employ high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and X-ray diffraction (XRD) to analyze crystalline phases . Document all steps in compliance with reproducibility standards, including reagent specifications and reaction conditions .
Q. How can researchers ensure reproducibility in studies involving this compound?
Answer:
- Provide detailed experimental protocols in supplementary materials, including equipment specifications (e.g., HPLC column type, XRD parameters) and raw data tables .
- Cross-validate results using orthogonal techniques (e.g., comparing NMR data with computational simulations of molecular interactions) .
- Adhere to journal guidelines for transparent reporting, such as specifying sample sizes, statistical methods, and error margins .
Advanced Research Questions
Q. How does synthonic analysis of this compound inform its formulation properties?
Answer:
- Synthonic Analysis : Compute intermolecular interactions (e.g., Coulombic forces, hydrogen bonding) using crystallographic data to predict crystal morphology and surface energy. For this compound, Coulombic interactions between cations and sulfate anions dominate (~85% of lattice energy), influencing particle adhesion and dissolution rates .
- Application : Integrate molecular dynamics simulations with experimental data (e.g., surface energy measurements via inverse gas chromatography) to optimize inhalable formulations for consistent drug delivery .
Q. What methodologies are used to assess environmental risks of this compound?
Answer:
-
PEC/PNEC Ratio : Calculate Predicted Environmental Concentration (PEC) using the formula:
where = annual consumption, = removal rate, = population, = wastewater volume, and = dilution factor. Compare with Predicted No-Effect Concentration (PNEC) derived from ecotoxicological assays. A PEC/PNEC ratio < 1 indicates negligible risk .
-
Validation : Conduct longitudinal studies in aquatic ecosystems to monitor metabolite persistence, as this compound is excreted as inactive sulfate conjugates .
Q. How can researchers resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
Answer:
- Meta-Analysis : Aggregate data from preclinical and clinical studies, stratifying results by dosage, administration route, and patient demographics. Use funnel plots to detect publication bias .
- Mechanistic Studies : Employ in vitro models (e.g., β2-adrenergic receptor assays) to isolate variables affecting therapeutic index. For instance, assess how sulfate conjugation alters receptor binding affinity compared to the parent compound .
Q. What strategies are effective for integrating real-world data (RWD) into this compound research?
Answer:
- Data Sourcing : Use validated databases (e.g., EMA pharmacovigilance reports) to identify trends in adverse events or off-label usage .
- Quality Control : Apply the FLOAT method to refine research questions—ensure they are answerable within RWD constraints (e.g., missing variables in electronic health records) . For example:
"How does this compound’s efficacy vary between asthma patients with/without comorbid obesity in retrospective cohort studies?"
Methodological Best Practices
- Data Presentation : Use tables to compare lattice energies (e.g., Coulombic vs. dispersion forces) or PEC/PNEC ratios across regions .
- Research Design : Frame questions with measurable variables (e.g., "How does particle size affect bioavailability?") and avoid overly broad inquiries .
- Ethical Compliance : Protect patient identifiers in RWD studies and obtain permissions for data linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
